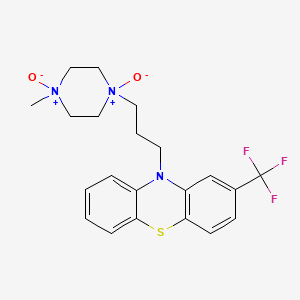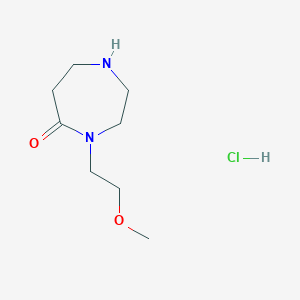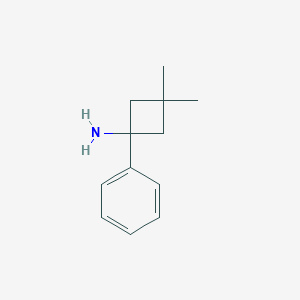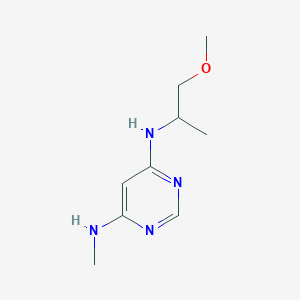
MAO-B Inhibitor 58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAO-B Inhibitor 58 is a compound that inhibits the activity of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This inhibition is crucial in the treatment of neurodegenerative diseases like Parkinson’s disease, where maintaining higher levels of dopamine can alleviate symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MAO-B Inhibitor 58 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:
Formation of the Core Scaffold: This step involves the construction of the basic molecular framework, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity towards MAO-B.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
MAO-B Inhibitor 58 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halides, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often screened for enhanced efficacy and reduced side effects .
Wissenschaftliche Forschungsanwendungen
MAO-B Inhibitor 58 has a wide range of scientific research applications:
Wirkmechanismus
MAO-B Inhibitor 58 exerts its effects by binding to the active site of monoamine oxidase B, thereby preventing the enzyme from catalyzing the oxidative deamination of dopamine and other monoamines. This results in increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include the active site residues of monoamine oxidase B, and the pathways involved are primarily related to dopamine metabolism .
Vergleich Mit ähnlichen Verbindungen
MAO-B Inhibitor 58 is compared with other similar compounds such as selegiline, rasagiline, and safinamide. These compounds also inhibit monoamine oxidase B but differ in their selectivity, potency, and side effect profiles .
Selegiline: An irreversible inhibitor of monoamine oxidase B, used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor, known for its neuroprotective properties.
Safinamide: A reversible inhibitor with additional properties such as sodium channel inhibition.
This compound is unique in its specific binding affinity and selectivity towards monoamine oxidase B, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C14H9Cl2N3 |
|---|---|
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-3-2-11(6-13(12)16)17-7-9-1-4-14-10(5-9)8-18-19-14/h1-8H,(H,18,19) |
InChI-Schlüssel |
ODHPFVFFVLSYBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=NC3=CC(=C(C=C3)Cl)Cl)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)




![2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol](/img/structure/B13436338.png)




![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)

